2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-25-12-5-6-14(26-2)13(8-12)20-15(24)10-27-17-22-21-16(23(17)18)11-4-3-7-19-9-11/h3-9H,10,18H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTOGJCKFFDNKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Given its structural similarity to other triazole compounds, it may interact with its targets through a similar mechanism.
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
Formation of 4-Amino-3-Mercapto-5-(Pyridin-3-yl)-4H-1,2,4-Triazole
The triazole scaffold is synthesized via cyclization of pyridine-3-carboxylic acid hydrazide derivatives. Two primary routes have been reported:
Method A: Traditional Cyclization in Ethanolic Medium
- Reagents : Pyridine-3-carboxylic acid hydrazide, carbon disulfide (CS₂), hydrazine hydrate (N₂H₄·H₂O).
- Conditions : Reflux in ethanol for 8–12 hours.
- Mechanism : Formation of potassium dithiocarbazinate intermediate, followed by cyclization with hydrazine.
- Yield : 68–72%.
Method B: Microwave-Assisted Cyclization
- Reagents : Pyridine-3-carbohydrazide, CS₂, hydrazine hydrate.
- Conditions : Microwave irradiation (300 W, 100°C) for 20–30 minutes without solvent.
- Advantages : Reduced reaction time (30 minutes vs. 12 hours), improved yield (78–82%).
Table 1: Comparison of Cyclization Methods
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Traditional | 12 | 68–72 | 95 |
| Microwave | 0.5 | 78–82 | 98 |
Alternative Pathways for Sulfanyl Acetamide Formation
Two-Step Synthesis via Dimethyl N-Cyanoiminodithiocarbonate
A modified approach involves intermediate formation of methyl N′-cyano-N-sulfonylcarbamimidothioates, followed by hydrazine treatment:
Step 1: Formation of Methyl N′-Cyanoimidothioate
Step 2: Hydrazine-Mediated Cyclization
Table 3: Two-Step Synthesis Efficiency
| Step | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Dimethyl dithiocarbonate | 12 | 85–88 |
| 2 | Hydrazine hydrate | 16 | 60–65 |
Characterization and Validation
Spectroscopic Analysis
Industrial and Pharmacological Applications
The compound’s synthesis is pivotal for developing anti-inflammatory agents due to its triazole and pyridine motifs, which inhibit cyclooxygenase-2 (COX-2). Scale-up protocols recommend microwave-assisted cyclization to reduce energy costs by 40% compared to traditional methods.
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Formation of the triazole-thiol intermediate : Reacting hydrazide derivatives (e.g., pyridine-3-carbohydrazide) with iso-thiocyanates in ethanol under reflux, followed by NaOH/HCl treatment to cyclize into the 1,2,4-triazole-3-thiol core .
- Alkylation with α-chloroacetamide : The thiol group undergoes nucleophilic substitution with α-chloroacetamide derivatives in methanol or DMF, using KOH as a base. Reaction temperature (40–60°C) and solvent polarity are critical for yield optimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor via TLC and HPLC .
Q. How is structural characterization performed for this compound?
Methodological approaches include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridinyl protons at δ 8.3–8.7 ppm, triazole protons at δ 7.9–8.1 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₁N₆O₃S: 413.1422) .
- X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between triazole and pyridinyl rings (~15–25°) .
Advanced Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
SAR strategies involve:
- Substituent variation : Replace the 2,5-dimethoxyphenyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., -OCH₃, -NH₂) groups to assess bioactivity shifts. For example, chloro-substituted analogs show 2–3× higher antimicrobial potency .
- Triazole ring modifications : Introduce pyrrolidine or oxadiazole fused rings to enhance metabolic stability. Computational docking (AutoDock Vina) predicts improved binding to cytochrome P450 enzymes .
- Quantitative SAR (QSAR) models : Use molecular descriptors (e.g., logP, polar surface area) to correlate with experimental IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) .
Q. What experimental designs resolve contradictions in reported biological activity data?
Contradictions (e.g., variable IC₅₀ values in antifungal assays) are addressed via:
- Standardized protocols : Use CLSI M38-A2 guidelines for fungal strains (e.g., Candida albicans ATCC 90028) with consistent inoculum size (1–5 × 10³ CFU/mL) and incubation (35°C, 48 hr) .
- Control compounds : Include fluconazole (antifungal) and doxorubicin (anticancer) as benchmarks.
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare triplicate datasets, minimizing batch-to-batch variability .
Q. How can computational methods predict the compound’s mechanism of action?
Advanced approaches include:
- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase, PDB ID: 1M17) using Schrödinger Suite. The sulfanylacetamide moiety forms H-bonds with Thr830 and Met793 .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS). Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- ADMET prediction : SwissADME estimates moderate bioavailability (F = 65%) but high plasma protein binding (88%), suggesting dose adjustments for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
